2,6-Dichloro-3-(chloromethyl)pyridine
Overview
Description
2,6-Dichloro-3-(chloromethyl)pyridine is a heterocyclic organic compound with the molecular formula C6H4Cl3N. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a chloromethyl group at the 3 position. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Mechanism of Action
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or other biological molecules.
Mode of Action
It is known that chloromethyl groups in organic compounds often act as alkylating agents, forming covalent bonds with nucleophilic sites on biological molecules . This can lead to changes in the function or activity of these molecules.
Pharmacokinetics
It is known that the compound is a solid at room temperature . These properties could influence its bioavailability and distribution within the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Dichloro-3-(chloromethyl)pyridine. For instance, its solubility properties suggest that it may be more effective in lipid-rich environments . Additionally, its stability may be affected by temperature and pH .
Biochemical Analysis
Biochemical Properties
2,6-Dichloro-3-(chloromethyl)pyridine plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions often involves the inhibition of enzyme activity, leading to altered metabolic pathways. Additionally, this compound can form complexes with metal ions, which may further influence its biochemical properties and interactions .
Cellular Effects
The effects of this compound on cells are diverse and can impact several cellular processes. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By altering ROS levels, this compound can affect gene expression and cellular metabolism. In some cell types, it may induce oxidative stress, leading to changes in cell function and viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific enzymes, resulting in enzyme inhibition. This binding can occur at the active site of the enzyme, preventing substrate access and subsequent catalytic activity. Additionally, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under inert gas conditions but may degrade over time when exposed to air or light. Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular function, including sustained oxidative stress and altered metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect metabolic pathways. At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism may also result in the generation of reactive intermediates, contributing to its overall biochemical activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, binding to plasma proteins may influence its distribution in the bloodstream, while interactions with membrane transporters can affect its uptake into cells .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and contribute to oxidative stress. Understanding the subcellular localization of this compound is crucial for elucidating its precise biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-(chloromethyl)pyridine typically involves the chlorination of 3-methylpyridine (3-picoline) using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-(chloromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2,6-dichloro-3-methylpyridine.
Scientific Research Applications
2,6-Dichloro-3-(chloromethyl)pyridine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-3-methylpyridine
- 2,6-Bis(chloromethyl)pyridine
- 3-(Chloromethyl)pyridine
Comparison
2,6-Dichloro-3-(chloromethyl)pyridine is unique due to the presence of both chlorine atoms and a chloromethyl group, which imparts distinct reactivity and chemical properties. Compared to 2,6-Dichloro-3-methylpyridine, the chloromethyl group in this compound allows for additional substitution reactions. Similarly, 2,6-Bis(chloromethyl)pyridine has two chloromethyl groups, making it more reactive in nucleophilic substitution reactions .
Properties
IUPAC Name |
2,6-dichloro-3-(chloromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPPTKONDXHDBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CCl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194612 | |
Record name | Pyridine, 2,6-dichloro-3-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20194612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41789-37-1 | |
Record name | Pyridine, 2,6-dichloro-3-(chloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041789371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2,6-dichloro-3-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20194612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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